molecular formula C5H10Cl2O B1587635 Butyl Dichloromethyl Ether CAS No. 5312-73-2

Butyl Dichloromethyl Ether

Cat. No.: B1587635
CAS No.: 5312-73-2
M. Wt: 157.04 g/mol
InChI Key: GVVHBNABFJZWIC-UHFFFAOYSA-N
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Description

Butyl Dichloromethyl Ether is a chemical compound with the molecular formula C5H10Cl2O . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The this compound molecule contains a total of 17 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 50 °C/11 mmHg, a flash point of 12 °C, a specific gravity of 1.11 (20/20), and a refractive index of 1.44 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Preparation and Application in Formylation : Butyl dichloromethyl ether is used in the efficient preparation of dichloromethyl alkyl ethers. These ethers are valuable in the formylation of aromatic compounds. This involves a reaction of alkyl formates with oxalyl chloride and is a safer alternative to using harmful reagents. Formylations with these ethers have been investigated for electron-deficient and electron-rich aromatics, offering a secure synthetic equivalent to dichloromethyl methyl ether (Warashina, Matsuura & Kimura, 2019).

Environmental Impact and Remediation

  • Formation and Degradation of Chloro Organic Compounds : Studies have shown that the oxidation of tert-butyl ethers, including this compound, in the presence of chloride ions, can lead to the formation of chloro organic compounds. These reactions can occur through both ionic and radical reactions, offering insight into environmental remediation of such compounds (Cysewski, Gackowska & Gaca, 2006).

Fuel and Energy Research

  • Glycerol Tert-Butyl Ethers as Renewable Fuel Additives : Research has been conducted on the use of glycerol tert-butyl ethers, similar in structure to this compound, as bio-renewable fuel additives. This involved synthesizing glycerol ethers and investigating their effects on diesel engine performance and emissions, highlighting the potential of such ethers in renewable energy applications (Çakmak & Ozcan, 2020).

Pharmaceutical and Biomedical Applications

  • Protection of Hydroxyl Groups in Synthesis : this compound-related compounds, like dimethyl-tert-butylsilyl, are utilized for protecting hydroxyl groups in chemical synthesis. This is particularly useful in the synthesis of prostaglandins and other biologically active molecules, demonstrating its significance in pharmaceutical research (Corey & Venkateswarlu, 1972).

Green Chemistry and Solvent Applications

  • Cyclopentyl Methyl Ether as a Greener Solvent : Ethers like cyclopentyl methyl ether and di-n-butyl ether, related to this compound, are being explored as greener solvents compared to traditional options like DMF. They are particularly effective in palladium-catalyzed direct arylation of heteroaromatics, emphasizing the role of such ethers in promoting environmentally friendly chemical processes (Beydoun & Doucet, 2011).

Safety and Hazards

Butyl Dichloromethyl Ether is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation . It should be stored under inert gas in a well-ventilated place .

Mechanism of Action

Target of Action

Butyl Dichloromethyl Ether, also known as Dichloromethyl Butyl Ether, is primarily used in the formylation of aromatic compounds . The primary targets of this compound are both electron-deficient and electron-rich aromatics .

Mode of Action

This compound interacts with its targets, the aromatic compounds, through a process called formylation . In this process, this compound is used to introduce a formyl group into the aromatic compounds . This interaction results in the formation of aldehydes from the aromatic compounds .

Biochemical Pathways

The formylation process involving this compound affects the biochemical pathways of the aromatic compounds. The introduction of the formyl group changes the structure of the aromatic compounds, leading to the formation of aldehydes . These aldehydes can then participate in various biochemical reactions, leading to downstream effects such as the synthesis of other organic compounds .

Pharmacokinetics

Given its use in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .

Result of Action

The primary molecular effect of the action of this compound is the transformation of aromatic compounds into aldehydes . This transformation occurs at the cellular level within the context of organic synthesis reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the formylation process can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment . Furthermore, this compound should be stored under inert gas and away from air, indicating that its stability and efficacy can be influenced by exposure to certain environmental conditions .

Biochemical Analysis

Biochemical Properties

Butyl Dichloromethyl Ether plays a significant role in biochemical reactions, particularly in the formylation of aromatic compounds. It interacts with enzymes and proteins involved in these reactions, such as titanium tetrachloride (TiCl4), which acts as a catalyst in the formylation process This reaction is highly regioselective, promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that similar compounds, such as methyl tertiary-butyl ether, can induce oxidative stress and damage to cellular components like mitochondria and lysosomes this compound may exhibit similar cytotoxic effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to participate in the formylation of electron-rich aromatic rings, mediated by titanium tetrachloride . This reaction involves the coordination of this compound with TiCl4, leading to the formation of aromatic aldehydes. The high reactivity of this compound makes it a valuable reagent in organic synthesis, particularly in the production of aldehydes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to air and should be stored under inert gas to maintain its stability . Long-term exposure to this compound may result in degradation, potentially affecting its reactivity and efficacy in biochemical reactions. Studies on similar compounds have shown that prolonged exposure can lead to oxidative stress and cellular damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of similar compounds have been shown to induce toxic effects, including oxidative stress and damage to cellular components It is essential to determine the threshold effects and toxic dosages of this compound to ensure its safe use in biochemical research

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its degradation and transformation. Similar compounds, such as methyl tertiary-butyl ether, are metabolized by microorganisms, leading to the formation of metabolites like tert-butyl alcohol and acetone The metabolic pathways of this compound may involve similar enzymatic reactions, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in biochemical reactions

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Understanding the subcellular localization of this compound is crucial for elucidating its role in biochemical reactions and cellular processes

Properties

IUPAC Name

1-(dichloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVHBNABFJZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401497
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-73-2
Record name Butyl Dichloromethyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Dichloromethyl Ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Butyl Dichloromethyl Ether in organic synthesis?

A1: this compound is primarily used as a formylating agent to introduce an aldehyde group (-CHO) into aromatic compounds. This is typically achieved through the Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst like Titanium Tetrachloride (TiCl4). [, , ]

Q2: Can you provide a specific example of this compound's use in synthesis?

A2: Certainly. In one study [], this compound was reacted with Methylcoronene in the presence of Titanium Tetrachloride to yield Methylcoronaldehyde. This aldehyde was then further reacted to synthesize other substituted Coronene derivatives.

Q3: Are there any limitations or challenges associated with the use of this compound?

A3: One potential challenge is the regioselectivity of the formylation reaction. In some cases, the reaction can lead to the formation of mixtures of isomers, as observed in the formylation of Methylcoronene and Dimethylcoronene []. The purification of the desired isomer from these mixtures can be challenging.

Q4: Besides its role in formylation, has this compound been studied in other contexts?

A4: Yes, research has explored the fragmentation reactions of this compound-derived carbenes using laser flash photolysis []. This research focused on understanding the decomposition pathways and products of these reactive intermediates.

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